molecular formula C16H16FNO3S2 B11409957 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)thiophene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)thiophene-2-carboxamide

Cat. No.: B11409957
M. Wt: 353.4 g/mol
InChI Key: JHQJONJEXDHBGX-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 2-fluorobenzyl substituent and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group. This structure combines a thiophene carboxamide backbone with a sulfone moiety, which is known to enhance metabolic stability and binding affinity in medicinal chemistry . The 2-fluorobenzyl group introduces electronic and steric effects that may influence pharmacological activity and pharmacokinetic properties.

Properties

Molecular Formula

C16H16FNO3S2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H16FNO3S2/c17-14-5-2-1-4-12(14)10-18(13-7-9-23(20,21)11-13)16(19)15-6-3-8-22-15/h1-6,8,13H,7,9-11H2

InChI Key

JHQJONJEXDHBGX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl substituent is a critical determinant of bioactivity. Key analogs include:

Compound Name R1 Group Key Modifications Biological Implications Reference
Target Compound 2-fluorobenzyl Fluorine substituent at ortho position Enhanced lipophilicity and potential for π-stacking interactions with aromatic targets
N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide 2-chlorobenzyl Chlorine substituent (ortho) Increased electron-withdrawing effects; may improve metabolic stability
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide 2-furylmethyl Furan ring instead of benzene Altered hydrogen-bonding capacity; potential for improved solubility
N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide 3,4-dichlorophenyl furan Dichlorophenyl group on furan High potency due to halogenated aromatic system; possible antimicrobial activity

Key Observations :

  • Furan-based R1 groups introduce heterocyclic diversity, which may modulate solubility and metabolic pathways .

Carboxamide Backbone Modifications

The carboxamide backbone influences molecular conformation and target interaction. Notable analogs include:

Compound Name Carboxamide Backbone Structural Features Implications Reference
Target Compound Thiophene-2-carboxamide Thiophene ring with sulfone group Enhanced rigidity and potential for sulfur-mediated interactions (e.g., with cysteine residues)
N-(2-Chlorobenzyl)...-2-ethoxybenzamide 2-ethoxybenzamide Ethoxy group on benzene ring Increased hydrophobicity; possible modulation of membrane permeability
N-(2-furylmethyl)...-3-methyl-1-benzofuran-2-carboxamide 3-methyl-1-benzofuran Methyl-substituted benzofuran Planar aromatic system for π-π stacking; methyl group may stabilize hydrophobic pockets

Key Observations :

  • Thiophene backbones offer conformational rigidity, while benzofuran systems provide extended π-conjugation for target binding .

Sulfone Group and Molecular Conformation

The 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group is a conserved feature in all analogs. This moiety:

  • Enhances metabolic stability by resisting oxidative degradation.
  • Introduces polarity, improving aqueous solubility compared to non-sulfonated analogs .

Dihedral Angle Analysis :
In related carboxamides like N-(2-nitrophenyl)thiophene-2-carboxamide , dihedral angles between aromatic rings (e.g., 8.5–13.5°) influence molecular packing and intermolecular interactions . Similar angles in the target compound may dictate its crystal lattice stability and bioavailability.

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